(R)-2-(Aminomethyl)-3-methylbutanoic acid (R)-2-(Aminomethyl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 210345-86-1
VCID: VC21208472
InChI: InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C)C(CN)C(=O)O
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(R)-2-(Aminomethyl)-3-methylbutanoic acid

CAS No.: 210345-86-1

Cat. No.: VC21208472

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Aminomethyl)-3-methylbutanoic acid - 210345-86-1

Specification

CAS No. 210345-86-1
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2R)-2-(aminomethyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Standard InChI Key UUQYMNPVPQLPID-YFKPBYRVSA-N
Isomeric SMILES CC(C)[C@H](CN)C(=O)O
SMILES CC(C)C(CN)C(=O)O
Canonical SMILES CC(C)C(CN)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative with the molecular formula C6H13NO2 . Also known by its IUPAC name (2R)-2-(aminomethyl)-3-methylbutanoic acid, this compound is characterized by its R-configuration at the alpha carbon position . The compound features an amino group attached to the alpha carbon via a methylene bridge (forming the aminomethyl group), a carboxylic acid group, and a methyl-branched alkyl chain .

The structural configuration of (R)-2-(Aminomethyl)-3-methylbutanoic acid is precisely defined through several chemical identifiers. Its SMILES notation is CC(C)C@HC(=O)O, with the @ symbol indicating the R stereochemistry at the chiral center . The International Chemical Identifier (InChI) representation is InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1, which comprehensively describes its structural arrangement including stereochemistry . For database searches and chemical information systems, the compound is identified by its InChIKey UUQYMNPVPQLPID-YFKPBYRVSA-N .

Physical and Chemical Properties

The physical and chemical properties of (R)-2-(Aminomethyl)-3-methylbutanoic acid play a crucial role in its behavior in chemical reactions and biological systems. The compound has a molecular weight of approximately 131.17 g/mol, calculated based on its molecular formula. Its hydrochloride salt form has been more extensively studied and has a molecular weight of 167.63 g/mol .

Mass spectrometry data shows that the protonated form [M+H]+ has an m/z value of 132.10192, confirming its molecular weight . The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, giving it amphoteric properties typical of amino acids and their derivatives.

Table 1 presents the predicted collision cross-section (CCS) values for various ionic species of (R)-2-(Aminomethyl)-3-methylbutanoic acid, which is valuable information for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+132.10192129.1
[M+Na]+154.08386136.5
[M+NH4]+149.12846135.6
[M+K]+170.05780133.9
[M-H]-130.08736127.3
[M+Na-2H]-152.06931130.6
[M]+131.09409129.1
[M]-131.09519129.1

These CCS values provide valuable insights into the three-dimensional structure and conformational properties of the molecule in the gas phase, which is particularly useful for analytical applications involving ion mobility spectrometry .

Synthesis and Chemical Transformations

The synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid typically involves stereoselective chemical processes to ensure the correct R-configuration at the chiral center. While the search results don't provide specific synthetic routes for the free acid, its preparation likely follows similar pathways to those used for its hydrochloride salt.

The hydrochloride salt of this compound is frequently used in research and applications due to its enhanced stability and solubility characteristics . The conversion between the free acid and hydrochloride salt forms involves standard acid-base chemistry, with the hydrochloride salt being formed by treating the free amine with hydrochloric acid. Conversely, the free acid can be liberated from its salt through neutralization with a suitable base.

Given its chiral nature, the compound is likely synthesized using methods that preserve or establish the specific R-stereochemistry, such as asymmetric synthesis or resolution of racemic mixtures. The compound serves as an important chiral building block in synthetic chemistry, highlighting its value in creating stereochemically defined molecules.

Derivative Forms and Salt Preparation

The hydrochloride salt of (R)-2-(Aminomethyl)-3-methylbutanoic acid (CAS: 1276055-45-8) is well-documented in chemical databases and research literature . This salt form offers several advantages over the free acid, including improved stability, solubility in polar solvents, and ease of handling in laboratory settings.

For research applications, the hydrochloride salt is typically stored under inert atmosphere at temperatures below -20°C to maintain its integrity and prevent degradation . The optical activity of the hydrochloride salt has been reported as [α]/D +12.0±1.0°, c = 1 in DMF, providing a quantitative measure of its chiral purity .

Applications in Research and Industry

(R)-2-(Aminomethyl)-3-methylbutanoic acid and its hydrochloride salt have diverse applications across scientific research and industrial settings. Their unique chemical properties and chiral nature make them valuable tools in various fields.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various medications, particularly those targeting neurological disorders . Its specific stereochemistry makes it valuable for developing drugs where spatial arrangement is critical for biological activity. The compound's ability to interact with specific molecular targets enables its use in creating pharmaceuticals with precise mechanisms of action .

Biochemical Research Applications

The compound plays a significant role in biochemical research focused on understanding protein synthesis and metabolic pathways . Its structural similarity to naturally occurring amino acids, combined with its unique aminomethyl substituent, makes it useful for studying enzyme-substrate interactions and cellular signaling pathways.

Researchers utilize this compound to investigate how structural modifications to amino acids affect their biological functions and interactions with cellular components. These studies provide insights into fundamental biochemical processes and potential disease mechanisms, contributing to advances in medical science .

Analytical Chemistry

In analytical chemistry, (R)-2-(Aminomethyl)-3-methylbutanoic acid serves as a reference standard or derivatization agent for the analysis of amino acids and related metabolites in biological samples . Its well-defined chemical properties make it useful in chromatographic separations and mass spectrometry applications .

The predicted collision cross-section values presented earlier illustrate its utility in ion mobility spectrometry and other advanced analytical techniques . These applications contribute to improved methods for metabolomics and proteomics research.

Other Industrial Applications

Beyond research settings, the compound has found applications in:

  • Amino acid supplementation for enhancing muscle growth and recovery, making it relevant to sports nutrition

  • Cosmetic formulations where it may contribute to skin health and hydration

  • Specialty chemical manufacturing where chiral building blocks are required

Table 2 summarizes the primary applications of (R)-2-(Aminomethyl)-3-methylbutanoic acid:

Application AreaSpecific Uses
Pharmaceutical DevelopmentIntermediate in drug synthesis; targeting neurological disorders
Biochemical ResearchStudies on protein synthesis; investigation of metabolic pathways
Analytical ChemistryReference standard; derivatization agent; mass spectrometry applications
Nutritional SupplementsMuscle growth and recovery enhancement
Cosmetic IndustrySkin health promotion; hydration formulations
Chemical SynthesisChiral building block for complex molecule synthesis

Biological Interactions and Activities

The biological activities of (R)-2-(Aminomethyl)-3-methylbutanoic acid are linked to its structural features and stereochemistry. Research indicates that this compound can influence enzyme activity and protein dynamics through specific molecular interactions.

Molecular Interactions

(R)-2-(Aminomethyl)-3-methylbutanoic acid interacts with biological systems through multiple mechanisms. Its carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, while its amine group can interact with negatively charged residues or participate in hydrogen bonding.

The compound's interactions with specific molecular targets are particularly relevant in signal transduction pathways, where precise molecular recognition is essential for proper cellular function. These interactions provide insights into the compound's potential therapeutic applications and biological significance.

Structure-Activity Relationships

The chiral nature of (R)-2-(Aminomethyl)-3-methylbutanoic acid is crucial for its biological activity. The R-configuration at the alpha carbon position determines how the molecule fits into binding sites on proteins and enzymes, affecting its biological properties and pharmacological potential.

The branched methyl groups contribute to the hydrophobic interactions of the molecule, potentially influencing its membrane permeability and binding to hydrophobic pockets in protein structures. The aminomethyl group provides a flexible basic site that can participate in various types of molecular recognition events.

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